molecular formula C18H19N3O2 B14867189 Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate

Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate

Cat. No.: B14867189
M. Wt: 309.4 g/mol
InChI Key: PAURXGIHUYIRRY-UHFFFAOYSA-N
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Description

Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit cell proliferation by blocking key signaling pathways involved in cell growth and division . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cancer .

Comparison with Similar Compounds

Ethyl-1-phenyl-3-ethyl-4-amino-1H-indazole-5-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 4-amino-3-ethyl-1-phenylindazole-5-carboxylate

InChI

InChI=1S/C18H19N3O2/c1-3-14-16-15(21(20-14)12-8-6-5-7-9-12)11-10-13(17(16)19)18(22)23-4-2/h5-11H,3-4,19H2,1-2H3

InChI Key

PAURXGIHUYIRRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=C(C=C2)C(=O)OCC)N)C3=CC=CC=C3

Origin of Product

United States

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